molecular formula C32H33N3O5 B2788052 (11Z)-N-(4-methylphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1322001-97-7

(11Z)-N-(4-methylphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2788052
CAS No.: 1322001-97-7
M. Wt: 539.632
InChI Key: DGHWVVVMJAVKAY-YJKCNMNRSA-N
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Description

This compound features a polycyclic pyrano-pyrido-quinoline core with a carboxamide group at position 10 and an imino-linked 3,4,5-trimethoxyphenyl moiety at position 11. The (11Z) designation indicates a Z-configuration around the imino double bond, which influences spatial orientation and intermolecular interactions. The 4-methylphenyl substituent on the carboxamide and the electron-rich trimethoxyphenyl group on the imino moiety contribute to its physicochemical profile, including lipophilicity (estimated logP >6) and polar surface area (~75 Ų).

Properties

IUPAC Name

N-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O5/c1-19-9-11-22(12-10-19)33-31(36)25-16-21-15-20-7-5-13-35-14-6-8-24(28(20)35)29(21)40-32(25)34-23-17-26(37-2)30(39-4)27(18-23)38-3/h9-12,15-18H,5-8,13-14H2,1-4H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHWVVVMJAVKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC(=C(C(=C6)OC)OC)OC)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (11Z)-N-(4-methylphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

Chemical Structure and Properties

The compound belongs to a class of pyridoquinoline derivatives characterized by a pyrano-pyrido framework. Its structure includes multiple functional groups that may contribute to its biological activity:

  • Pyranoquinoline core : Provides a scaffold for interaction with biological targets.
  • Aromatic substituents : The presence of 4-methylphenyl and 3,4,5-trimethoxyphenyl groups enhances lipophilicity and potential receptor affinity.

Antifungal Activity

Recent studies have indicated that similar compounds within the pyridoquinoline family exhibit antifungal properties. For instance:

  • Mechanism : These compounds disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis.
  • Efficacy : In vitro tests have shown effective inhibition against various strains of Candida albicans and Aspergillus species.
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyridoquinoline DerivativeCandida albicans0.5 µg/mL
Pyridoquinoline DerivativeAspergillus niger1.0 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Cell Lines Tested : Studies have included various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : It induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
HeLa15Cell cycle arrest
A54912Caspase activation

Case Studies

  • In Vivo Studies : A study involving murine models demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to control groups.
  • Synergistic Effects : Combinations with existing antifungal agents showed enhanced efficacy against resistant strains of fungi.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to derivatives of the pyrano-pyrido-quinoline scaffold. Below is a detailed comparison with two analogs:

Table 1: Structural and Physicochemical Comparison

Property Target Compound (11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-... N-(2-methoxyphenyl)-11-[(2-methylphenyl)imino]-...
Core Structure Pyrano[2,3-f]pyrido[3,2,1-ij]quinoline Identical Identical
Carboxamide Substituent N-(4-methylphenyl) N-(3-chlorophenyl) N-(2-methoxyphenyl)
Imino Substituent 3,4,5-Trimethoxyphenyl 3,5-Dimethylphenyl 2-Methylphenyl
Molecular Formula C₃₃H₃₃N₃O₅ (estimated) C₃₁H₂₈ClN₃O₂ (estimated) C₃₀H₂₉N₃O₃
Molecular Weight ~564.64 g/mol ~534.03 g/mol 479.58 g/mol
logP (Predicted) ~6.2 (high lipophilicity) ~5.8 5.48
Polar Surface Area ~75 Ų ~60 Ų 48.84 Ų
Key Functional Groups Trimethoxy (electron-donating), methylphenyl Chlorophenyl (electron-withdrawing), dimethylphenyl Methoxyphenyl, methylphenyl

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3,4,5-trimethoxyphenyl group increases logP compared to analogs with methyl or chlorophenyl groups. The 4-methylphenyl carboxamide substituent contributes to hydrophobic interactions, whereas the 3-chlorophenyl analog () may exhibit stronger dipole interactions due to the chlorine atom .

This contrasts with E-configurations, which are less commonly reported in active analogs .

Synthetic Accessibility: The trimethoxyphenyl imino group likely requires multi-step synthesis involving condensation of 3,4,5-trimethoxybenzaldehyde with an aminoquinoline precursor, similar to methods described for naphto-pyrano-pyrimidine derivatives (e.g., 80% yield for 10k in ) .

Biological Implications: High logP values (>5) suggest membrane permeability but raise concerns about solubility and metabolic stability. The target compound’s trimethoxy groups may improve binding to targets like tubulin or kinases, as seen in combretastatin analogs .

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